(cis)-1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate
Overview
Description
“(cis)-1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate” is a synthetic chemical compound. It is a derivative of cyclopentanecarboxylic acid . This compound is extensively used in the pharmaceutical and chemical industries.
Synthesis Analysis
The synthesis of this compound could involve the reaction of dimethyl malonate with cyclopentanone. Another possible route could be the palladium-catalyzed hydrocarboxylation of cyclopentene .Scientific Research Applications
Palladium-Catalyzed Cross Coupling
The study by Feuerstein et al. (2001) highlights the use of a palladium-tetraphosphine catalyst system for the cross-coupling of aryl bromides with arylboronic acids, achieving high turnover numbers and good yields. This work demonstrates the catalyst's efficiency in reactions requiring high substrate-catalyst ratios, underscoring its potential in facilitating complex organic synthesis reactions Feuerstein et al., 2001.
Environmental Monitoring
Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in human urine, showcasing an application in environmental health monitoring. Although the specific compound is not directly mentioned, the methodology could be adaptable for analyzing similar chemical structures in environmental and biological samples Arrebola et al., 1999.
Chiral Ligand Systems in Catalysis
Research by Ghosh et al. (2017) on cis-dioxomolybdenum(VI) complexes with chiral tetradentate ligands offers insights into the synthesis and structural analysis of catalysts that could be relevant for asymmetric synthesis and other catalytic processes Ghosh et al., 2017.
Asymmetric Synthesis
Davies et al. (1993) demonstrated the asymmetric synthesis of (-)-(1R,2S) -Cispentacin through a highly stereoselective conjugate addition reaction, indicating the compound's utility in synthesizing biologically active molecules Davies et al., 1993.
Photodecarbonylation Suppression
Ng et al. (2001) explored the suppression of photodecarbonylation in certain cyclohexanone derivatives, indicating the potential of these chemical frameworks in the study of photochemical reactions and their applications in developing photo-stable compounds Ng et al., 2001.
Properties
IUPAC Name |
2-O-benzyl 1-O-methyl (1S,2R)-4-oxocyclopentane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBOISVEVUERBN-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CC1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(=O)C[C@H]1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733596 | |
Record name | Benzyl methyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164916-54-5 | |
Record name | Benzyl methyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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